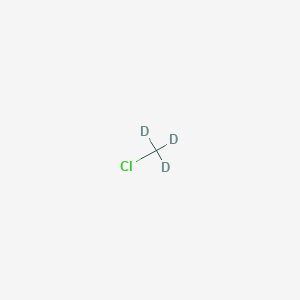

Chloromethane-d3

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethane-d3 can be synthesized through the reaction of deuterated methanol (CD3OH) with hydrogen chloride (HCl). The reaction typically occurs under controlled conditions to ensure high isotopic purity:

CD3OH+HCl→CD3Cl+H2O

Industrial Production Methods

Industrial production of this compound involves the hydrochlorination of deuterated methanol. This process can be carried out in either gas-phase or liquid-phase conditions. The gas-phase hydrochlorination process involves passing deuterated methanol vapor and hydrogen chloride gas over a catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Chloromethane-d3 undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

Oxidation Reactions: It can be oxidized to form deuterated formaldehyde (CD2O) and deuterated formic acid (CD2O2).

Reduction Reactions: this compound can be reduced to deuterated methane (CD4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas (H2) atmosphere.

Major Products

Substitution: Deuterated methanol (CD3OH)

Oxidation: Deuterated formaldehyde (CD2O), deuterated formic acid (CD2O2)

Reduction: Deuterated methane (CD4)

Scientific Research Applications

Chloromethane-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic pathways.

Mechanism of Action

Chloromethane-d3 exerts its effects primarily through its isotopic labeling properties. The presence of deuterium atoms in place of hydrogen atoms allows for the tracking of the compound in various chemical and biological processes. This isotopic substitution can affect the reaction rates and mechanisms, providing valuable insights into the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Chloromethane (CH3Cl): The non-deuterated form of chloromethane.

Bromomethane-d3 (CD3Br): A deuterated form of bromomethane.

Iodomethane-d3 (CD3I): A deuterated form of iodomethane.

Chloroethane-2,2,2-d3 (C2D5Cl): A deuterated form of chloroethane.

Uniqueness

Chloromethane-d3 is unique due to its specific isotopic labeling with deuterium, which makes it particularly useful in studies requiring precise tracking of molecular transformations. Its chemical properties are similar to those of chloromethane, but the presence of deuterium provides distinct advantages in research applications .

Biological Activity

Chloromethane-d3 (CD3), a deuterated form of chloromethane, is a compound with various applications in organic chemistry and analytical studies. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, mechanisms of action, and relevant case studies.

This compound is a chlorinated hydrocarbon where three hydrogen atoms are replaced by deuterium, making it useful in studies requiring isotopic labeling. Its chemical formula is , and it is primarily used as a solvent and in the synthesis of other chemicals.

Acute Toxicity

Chloromethane exposure can lead to various acute health effects. Inhalation studies have shown that high concentrations can cause neurological symptoms such as dizziness, headache, and confusion. A review of historical case studies indicates that individuals exposed to chloromethane via refrigeration leaks exhibited persistent neurological effects, including tremors and ataxia .

| Symptoms | Exposure Route | Concentration |

|---|---|---|

| Dizziness | Inhalation | High levels |

| Headache | Inhalation | High levels |

| Tremors | Inhalation | Prolonged exposure |

| Ataxia | Inhalation | Prolonged exposure |

Chronic Effects

Long-term exposure to chloromethane has been associated with reproductive toxicity. Studies indicate decreased fertility in rodents exposed to high concentrations, with significant pre- and post-implantation losses noted in male rats . Furthermore, there are indications of developmental effects in offspring when mothers are exposed during gestation.

This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of toxic metabolites. These metabolites may interfere with cellular processes, particularly affecting liver function and neurological health. The compound's ability to induce oxidative stress is also a critical factor in its toxicity .

Case Studies

- Neurological Effects in Fishermen : A cohort study involving Icelandic fishermen exposed to chloromethane revealed long-term neurological impairments. Symptoms persisted for years after exposure, highlighting the compound's potential for chronic toxicity .

- Reproductive Toxicity in Rodents : Research involving rat models demonstrated that males exposed to chloromethane at concentrations above 3,000 ppm experienced significant reproductive issues, including reduced fertility rates .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of chlorinated compounds similar to this compound. These investigations aim to elucidate how modifications in chemical structure can influence biological activity. For instance, variations in chlorine substitution patterns have been shown to alter binding affinities to biological targets, potentially impacting toxicity profiles .

Q & A

Q. How is Chloromethane-d³ synthesized for isotopic labeling in experimental studies?

Methodological Answer:

Chloromethane-d³ is typically synthesized via gas-phase reactions involving deuterated precursors. A common method involves heating a mixture of deuterated methane (CD₄) and chlorine under controlled conditions to promote halogen exchange . For higher purity, fractional distillation is employed, with stabilization using agents like amylene (≤20 ppm) to prevent decomposition . Researchers must verify isotopic enrichment (≥99% deuterium) using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), as impurities like CH₂DCl or CHD₂Cl can skew kinetic or metabolic studies .

Q. What analytical techniques are recommended for quantifying Chloromethane-d³ in environmental or biological matrices?

Methodological Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, leveraging selective ion monitoring (SIM) for the m/z 53 (CD₃³⁵Cl⁺) and m/z 55 (CD₃³⁷Cl⁺) fragments to distinguish isotopic signals . Calibration requires certified reference materials (CRMs) with traceable deuterium content, such as dichloromethane-d₀ spiked with known Chloromethane-d³ concentrations . For biological samples, headspace GC-MS minimizes matrix interference, with detection limits as low as 0.1 ppb in blood or tissue homogenates .

Q. How does deuterium substitution in Chloromethane-d³ influence its reaction kinetics compared to non-deuterated Chloromethane?

Methodological Answer:

Deuterium substitution alters kinetic isotope effects (KIEs), particularly in hydrogen-abstraction reactions. For example, in reactions with chlorine atoms, the rate constant for CD₃Cl is ~1.5× slower than CH₃Cl due to the higher C-D bond strength (464 kJ/mol vs. 414 kJ/mol for C-H) . Researchers must account for KIEs using Arrhenius parameters (e.g., activation energy ) derived from temperature-dependent studies (264–336 K) and validate models via comparative quantum mechanical calculations .

Q. What experimental designs are optimal for assessing Chloromethane-d³’s metabolic pathways in mammalian systems?

Methodological Answer:

In vivo studies should use dual-isotope labeling (e.g., ¹⁴C-CD₃Cl) to track both carbon and deuterium fate. Dose-response protocols (0.1–100 mg/kg) in rodents, followed by LC-MS/MS analysis of urinary metabolites (e.g., deuterated formate or S-methylglutathione), clarify enzymatic pathways . For conflicting data (e.g., cytochrome P450 vs. glutathione S-transferase dominance), cross-validate using hepatic microsome assays with isoform-specific inhibitors like 1-aminobenzotriazole .

Q. How can computational models reconcile discrepancies in Chloromethane-d³’s atmospheric lifetime estimates?

Methodological Answer:

Discrepancies arise from varying OH radical reaction rates (e.g., 1.2×10⁻¹³ cm³/molecule·s in models vs. 9.8×10⁻¹⁴ cm³/molecule·s experimentally). Researchers should integrate high-level quantum calculations (e.g., CCSD(T)/CBS) with smog chamber data, adjusting for humidity and temperature gradients . Sensitivity analyses using Monte Carlo simulations can quantify uncertainties in rate constants and boundary layer dynamics .

Q. What safety protocols are critical for handling Chloromethane-d³ in inhalation exposure studies?

Methodological Answer:

Use dynamic inhalation chambers with real-time FTIR monitoring to maintain exposure levels ≤10 ppm (OSHA PEL). For acute toxicity studies, pair whole-body exposure systems with plethysmography to assess respiratory depression . Post-exposure, analyze blood carboxyhemoglobin (COHb) levels to detect metabolic CO release, a byproduct of Chloromethane-d³’s hepatic metabolism .

Q. How should researchers address contradictions in Chloromethane-d³’s environmental partitioning coefficients (e.g., KowK_{ow}Kow vs. KocK_{oc}Koc)?

Methodological Answer:

Contradictions often stem from matrix effects (e.g., organic carbon content in soil). Standardize measurements using OECD Guideline 121 (shake-flask method) with deuterated internal standards. For field validation, apply fugacity models incorporating site-specific parameters like pH and ionic strength . Meta-analyses of peer-reviewed data (e.g., from EPA’s ECOTOX database) can identify outliers and refine QSAR predictions .

Q. What advanced NMR techniques resolve structural ambiguities in Chloromethane-d³ reaction intermediates?

Methodological Answer:

¹H-¹³C HSQC and ²H NMR (at 76.8 MHz) differentiate isotopomers like CD₂HCl vs. CD₃Cl. For transient intermediates (e.g., CD₃O• radicals), use cryogenic trapping coupled with hyperpolarized ¹³C NMR to enhance sensitivity . Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict chemical shifts, aiding spectral assignment .

Properties

IUPAC Name |

chloro(trideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMKBQYUWJMIP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149501 | |

| Record name | Chloromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-89-3 | |

| Record name | Chloromethane-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethane-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.